

Toxicological Profile of Vildagliptin Impurities: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Vildagliptin Impurity B*

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Executive Summary

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral anti-diabetic agent. As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) and final drug product is inevitable. The rigorous toxicological assessment of these impurities is a critical aspect of drug development and regulatory compliance to ensure patient safety. This technical guide provides a comprehensive overview of the toxicological profile of known and potential impurities of vildagliptin. It summarizes available quantitative and qualitative toxicity data, details the experimental protocols for key toxicological assays, and visualizes relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of vildagliptin.

Identified Impurities and their Toxicological Assessment

Several process-related impurities and degradation products of vildagliptin have been identified and studied for their potential toxicity. These include synthesis intermediates, by-products, and degradation products formed during manufacturing and storage.

Summary of Toxicological Data

The following tables summarize the available toxicological data for key vildagliptin impurities.

Impurity Name	Chemical Name	CAS Number	Type	Toxicological Endpoint	Result	Citation
Vildagliptin Amide (Impurity B / M18.6)	(S)-1-[(3-hydroxyadamantan-1-ylamino)-acetyl]-2-prolinamide	565453-39-6	Degradation Product / Metabolite	Genotoxicity (in silico)	Negative	[1]
Repeat-Dose Toxicity (Rats, Dogs)	No toxicity potential observed					[1]
Human Equivalent Dose (HED) from NOAEL	6.5 mg/day					[1][2]
Vildagliptin Cyclic Amidine	(S)-1-[2-((3-hydroxyadamantan-1-yl)imino)acetyl]pyrrolidine-2-carbonitrile	1789703-37-2	Process-Related	Mutagenicity (Ames Test)	Non-mutagenic	[3][4]
Clastogenicity (Micronucleus Test)	Non-clastogenic					[3][4]
Vildagliptin Diketopiperazine	(8aS)-3-hydroxy-	1789703-36-1	Process-Related	Mutagenicity (Ames Test)	Non-mutagenic	[3][4]

azine	octahydropyrrrolo[1,2-a]piperazine-1,4-dione			Test)		
Clastogenicity						
city (Micronucleus Test)	Non-clastogenic	[3][4]				
Impurity V1	2-pyrrolidinecarboxamide	Not specified	Synthesis Impurity	Cytotoxicity (3T3 cells)	No significant cytotoxicity observed	Not applicable
Impurity V2	3-amino-1-adamantan-ol	702-82-9	Synthesis Impurity	Cytotoxicity (MTT Assay, 3T3 cells)	Significant decrease in cell viability at 500 μ M and 1000 μ M	Not applicable
Vildagliptin Impurity 1	(S)-1-Formylpyrrolidine-2-carbonitrile	2382059-56-3	Process-Related	Acute Oral Toxicity (LD50)	No data available	[5]

Detailed Toxicological Profiles

Vildagliptin Amide (Impurity B / M18.6): This impurity is a significant degradation product and is also a minor metabolite in rats.^[1] Extensive toxicological evaluation has been performed on this impurity. Repeat-dose toxicity studies in rats (up to 26 weeks) and dogs (up to 52 weeks) with vildagliptin spiked with 2-3% of its impurities (including the amide impurity) showed no significant toxicity.^[1] Based on metabolism data in rats, a No-Observed-Adverse-Effect Level (NOAEL) was established and extrapolated to a Human Equivalent Dose (HED) of 6.5 mg/day, providing a scientifically justified limit for this impurity in the final drug product.^{[1][2]}

Genotoxicity of Process-Related Impurities: A study on vildagliptin cyclic amidine, vildagliptin diketopiperazine, and vildagliptin amide concluded that these impurities are neither mutagenic nor clastogenic/aneugenic based on in silico predictions and in vitro Ames and micronucleus tests.[3][4]

Cytotoxicity of Synthesis Impurities: An in vitro study on two synthesis impurities, V1 (2-pyrrolidinecarboxamide) and V2 (3-amino-1-adamantanol), using 3T3 mouse fibroblast cells, demonstrated that impurity V2 exhibited significant cytotoxicity at concentrations of 500 µM and 1000 µM in an MTT assay. Impurity V1 did not show significant cytotoxicity at the tested concentrations.

Experimental Protocols

The toxicological evaluation of vildagliptin impurities follows standardized and internationally recognized guidelines to ensure data quality and regulatory acceptance. The following sections detail the methodologies for key experiments.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical substances. The protocol is based on the OECD Guideline 471.[6][7][8][9]

- Principle: The assay utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*). The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.
- Test Strains: A minimum of five strains are typically used, including *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or *S. typhimurium* TA102.
- Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
- Procedure:

- Dose Range Finding: A preliminary assay is conducted to determine the appropriate concentration range of the test substance, including cytotoxic concentrations.
- Main Experiment: The test substance is incubated with the bacterial strains and the S9 mix (or buffer for the non-activated condition) in a top agar overlay. This mixture is then poured onto minimal glucose agar plates.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies on each plate is counted.

- Evaluation Criteria: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies or a reproducible and significant increase in the number of revertants at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus test is a genotoxicity assay that detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) effects of a test substance. The protocol adheres to the OECD Guideline 487.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

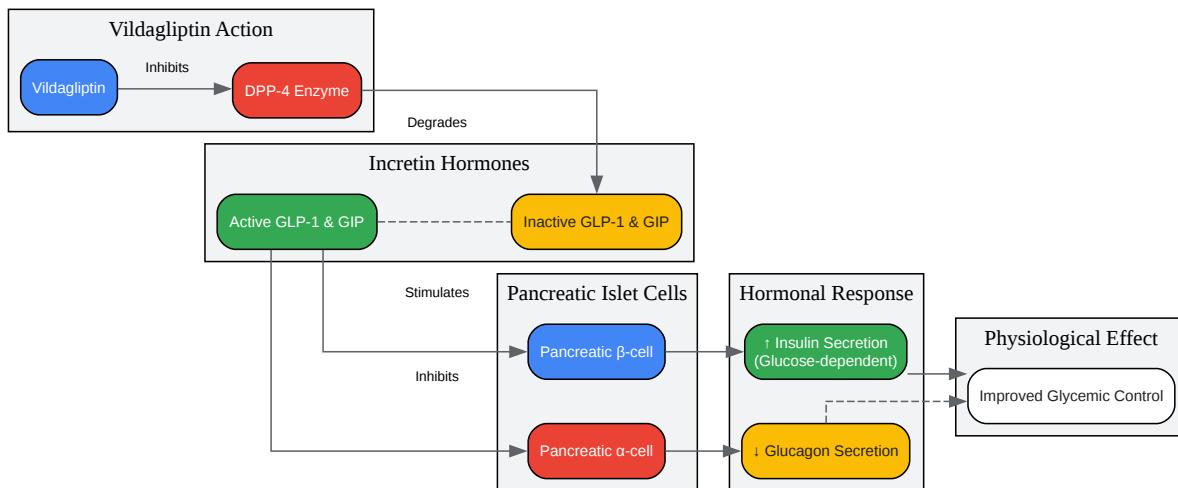
- Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. The assay quantifies the frequency of micronuclei in cultured mammalian cells.
- Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells.
- Procedure:
 - Cell Culture and Treatment: Cells are cultured and exposed to various concentrations of the test substance, both with and without metabolic activation (S9).
 - Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.

- Harvesting and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine orange).
- Scoring: The number of micronuclei is scored in a predetermined number of binucleated cells (typically 1000-2000 per concentration).
- Evaluation Criteria: A test substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and significant increase at one or more concentrations.

Visualization of Pathways and Workflows

Vildagliptin's Mechanism of Action: DPP-4 Inhibition and Incretin Signaling

Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.^{[15][16][17]} This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).^{[18][19][20][21]} The resulting increase in active GLP-1 and GIP levels leads to enhanced glucose-dependent insulin secretion from pancreatic β -cells and suppressed glucagon secretion from α -cells, ultimately improving glycemic control.^{[15][16][17][22]}

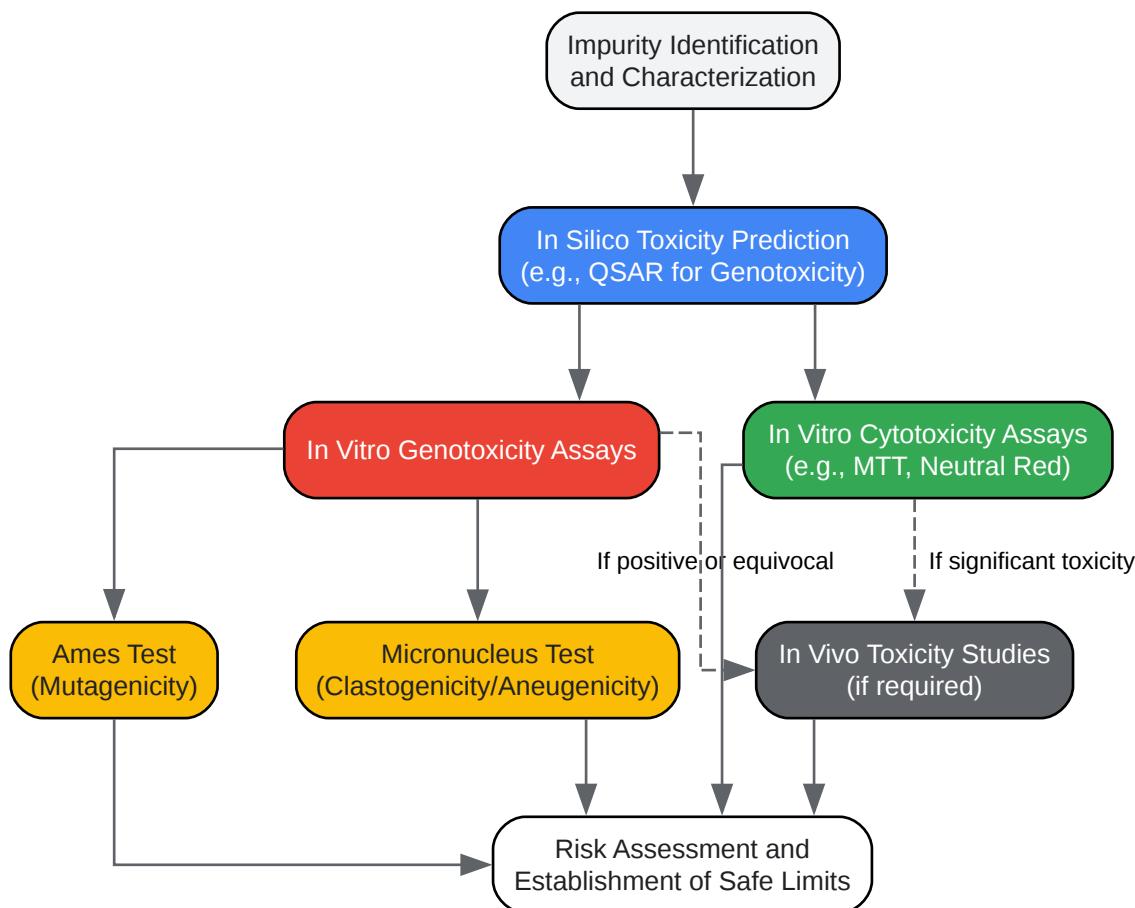


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Caption: Vildagliptin's DPP-4 inhibition enhances incretin signaling.

General Workflow for Toxicological Assessment of Impurities

The safety evaluation of pharmaceutical impurities follows a structured workflow, beginning with *in silico* assessment and progressing to *in vitro* and, if necessary, *in vivo* studies.



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Caption: A general workflow for the toxicological evaluation of impurities.

Conclusion

The available toxicological data for the known impurities of vildagliptin suggest a favorable safety profile at the levels typically encountered in the pharmaceutical product. Key process-related impurities have been shown to be non-genotoxic. For the major degradation product, the amide impurity, a safe level of exposure has been established through comprehensive toxicological studies. While some synthesis impurities may exhibit cytotoxicity at high concentrations in vitro, their levels in the final drug product are strictly controlled. The continued application of standardized toxicological testing protocols and a thorough understanding of the relevant biological pathways are essential for ensuring the ongoing safety and quality of vildagliptin. This technical guide provides a foundational resource for professionals engaged in these critical activities.

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